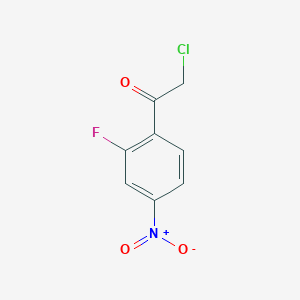

2-Chloro-1-(2-fluoro-4-nitrophenyl)ethan-1-one

Description

2-Chloro-1-(2-fluoro-4-nitrophenyl)ethan-1-one (CAS: 1539494-36-4) is a chlorinated aromatic ketone with the molecular formula C₈H₅ClFNO₃ and a molecular weight of 217.58 g/mol . The compound features a fluoro group at the 2-position and a nitro group at the 4-position of the phenyl ring, with a chloro substituent at the 2-position of the ethanone moiety. These electron-withdrawing groups (EWGs) significantly influence its reactivity, stability, and applications in synthetic chemistry.

Properties

IUPAC Name |

2-chloro-1-(2-fluoro-4-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO3/c9-4-8(12)6-2-1-5(11(13)14)3-7(6)10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVDDLQWGQOGOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539494-36-4 | |

| Record name | 2-chloro-1-(2-fluoro-4-nitrophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-(2-fluoro-4-nitrophenyl)ethan-1-one can be synthesized through a multi-step process involving the nitration, halogenation, and subsequent functionalization of a phenyl ring. One common method involves the nitration of 2-fluoroaniline to form 2-fluoro-4-nitroaniline, followed by chlorination to introduce the chloro group. The final step involves the formation of the ethanone moiety through a Friedel-Crafts acylation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale nitration and halogenation reactions, followed by purification steps such as recrystallization or distillation to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-fluoro-4-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.

Major Products

Substitution: Products include various substituted phenyl derivatives.

Reduction: Major products include 2-chloro-1-(2-fluoro-4-aminophenyl)ethan-1-one.

Oxidation: Products include carboxylic acids and other oxidized phenyl derivatives.

Scientific Research Applications

2-Chloro-1-(2-fluoro-4-nitrophenyl)ethan-1-one is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-fluoro-4-nitrophenyl)ethan-1-one involves its ability to undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chloro, fluoro, and nitro). These groups activate the phenyl ring towards nucleophilic attack, facilitating various chemical transformations. The compound can also act as an electrophile in reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Electron-Withdrawing Groups (EWGs): The nitro group in the target compound enhances electrophilicity, making it suitable for nucleophilic aromatic substitution (NAS) or reduction to amines. Chlorine at the ethanone α-position increases reactivity toward nucleophilic substitution (e.g., with amines or alcohols) .

Heterocyclic Analogs:

Physicochemical Properties

Molecular Weight and Polarity:

Melting Points:

- Fluorene-based analogs exhibit higher melting points (121–122°C) due to rigid polycyclic structures .

Biological Activity

2-Chloro-1-(2-fluoro-4-nitrophenyl)ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's chemical structure can be described as follows:

- Molecular Formula : CHClFNO

- Molecular Weight : 205.59 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets within cells. The nitro group in the structure can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular macromolecules, such as DNA and proteins, potentially resulting in cytotoxic effects. The presence of the chloro and fluoro substituents enhances the compound's stability and reactivity, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 10 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. For instance, research conducted on CLL (Chronic Lymphocytic Leukemia) cell lines revealed that compounds structurally related to this compound exhibited IC values ranging from 0.17 to 2.69 µM, indicating potent antiproliferative effects . The pro-apoptotic effects were observed to be mediated through oxidative stress mechanisms, highlighting the potential for therapeutic applications in oncology.

Case Studies

Several case studies have explored the biological activity of related compounds. For example, a study on derivatives of ethanoanthracenes showed similar mechanisms of action where oxidative stress played a crucial role in inducing apoptosis in cancer cells . Furthermore, structural modifications have been shown to enhance the biological activity of these compounds, suggesting that further exploration of analogs could yield more effective agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.